molecular formula C24H32N2O2S2 B11461922 N-cyclohexyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide

N-cyclohexyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide

Cat. No.: B11461922
M. Wt: 444.7 g/mol
InChI Key: BOQYONHSZZJKQN-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring, thiophene groups, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting cyclohexylamine with thiophen-2-ylacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the Thiophene Groups: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using thiophen-2-ylmethyl bromide.

    Cyclization: The final step involves cyclization to form the desired compound, which can be facilitated by heating under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-cyclohexyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.

    Biological Research: It can be used to study the interactions of thiophene-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the amide bond can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-1-[(2-thienylacetyl)amino]cyclohexanecarboxamide
  • N-cyclohexyl-1-[(2-furylmethyl)(2-thienylacetyl)amino]cyclohexanecarboxamide

Uniqueness

N-cyclohexyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide is unique due to the presence of both thiophen-2-ylacetyl and thiophen-2-ylmethyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H32N2O2S2

Molecular Weight

444.7 g/mol

IUPAC Name

N-cyclohexyl-1-[(2-thiophen-2-ylacetyl)-(thiophen-2-ylmethyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H32N2O2S2/c27-22(17-20-11-7-15-29-20)26(18-21-12-8-16-30-21)24(13-5-2-6-14-24)23(28)25-19-9-3-1-4-10-19/h7-8,11-12,15-16,19H,1-6,9-10,13-14,17-18H2,(H,25,28)

InChI Key

BOQYONHSZZJKQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2(CCCCC2)N(CC3=CC=CS3)C(=O)CC4=CC=CS4

Origin of Product

United States

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